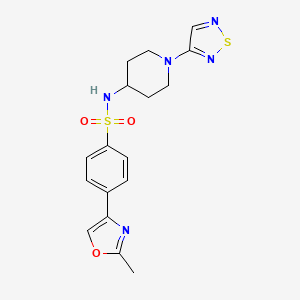

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S2/c1-12-19-16(11-25-12)13-2-4-15(5-3-13)27(23,24)21-14-6-8-22(9-7-14)17-10-18-26-20-17/h2-5,10-11,14,21H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGKPBHFKSCCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiadiazole moiety, a piperidine ring, and a sulfonamide group, which collectively suggest a diverse range of biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

- Piperidine Ring Formation : Often synthesized via hydrogenation of pyridine derivatives or cyclization reactions with amines and aldehydes.

- Coupling with Benzene Sulfonamide : The final product is formed through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For example:

- Cytotoxicity : In vitro studies have shown that similar thiadiazole derivatives induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis, characterized by an increase in the Bax/Bcl-2 ratio and activation of caspase pathways .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Efficacy Against Microorganisms : The compound has demonstrated activity against various bacterial strains (e.g., E. coli) and fungi (e.g., C. albicans), with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| C. albicans | 10 µg/mL |

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzene Ring : Electron-withdrawing groups enhance antimicrobial activity, while electron-donating groups can improve anticancer efficacy.

- Thiadiazole Variants : Modifications to the thiadiazole ring can impact binding affinity to biological targets, thereby affecting overall potency .

Case Studies

Several case studies have explored the biological activity of thiadiazole derivatives similar to this compound:

- Thiadiazole Derivatives in Cancer Therapy : A study reported that specific derivatives induced significant cytotoxicity in MCF-7 cells through apoptosis mechanisms .

- Antimicrobial Studies : Research on related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor , particularly targeting kinases involved in cancer cell proliferation and receptor modulators influencing neurotransmitter pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance:

- Case Study : A study evaluated the effects of thiadiazole derivatives on cancer cell lines and found that certain compounds exhibited significant cytotoxicity against various cancer types due to their ability to inhibit key signaling pathways involved in tumor growth .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests potential applications in treating bacterial infections.

- Case Study : Research demonstrated that sulfonamide derivatives showed promising activity against resistant strains of bacteria, indicating that this compound could be further investigated for its antimicrobial efficacy .

Antifungal Activity

The compound may also exhibit antifungal properties due to its structural components.

- Case Study : In vitro studies have shown that certain thiadiazole-based compounds possess antifungal activity against various fungal pathogens, suggesting potential applications in antifungal drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with piperidine/piperazine scaffolds. Below is a detailed comparison with structurally related analogs (Table 1) and their properties, synthesized and characterized in recent studies.

Table 1: Physicochemical and Structural Comparison

*Calculated based on molecular formula C₁₈H₂₀N₆O₃S₂.

Key Differences and Implications :

Core Structure :

- The target compound uses a piperidine core , while analogs like 6d and 6i employ a piperazine scaffold . Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetic properties (e.g., membrane permeability).

The 2-methyloxazole substituent introduces moderate lipophilicity, contrasting with the polar sulfamoyl amino groups in analogs (e.g., 6g, 6i). This difference may influence target selectivity.

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling a thiadiazole-modified piperidine with a pre-sulfonylated oxazole-benzene intermediate. In contrast, analogs like 6d and 6g require multi-step functionalization of benzhydryl or fluorophenyl groups, resulting in lower yields (68–75%).

The target’s oxazole-thiadiazole system may shift activity toward kinase or protease inhibition.

Research Findings and Limitations

- Structural Characterization : The target compound’s purity and structure would likely be confirmed via ¹H/¹³C NMR and ESI-MS, as demonstrated for analogs in .

- Gaps in Data : Unlike analogs in Table 1, the target lacks reported melting points, yields, or bioactivity data. Comparative studies would require synthesizing the compound and evaluating it alongside established derivatives.

Q & A

Q. What are the optimal synthetic routes for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a thiadiazole-containing piperidine derivative with a sulfonamide-functionalized oxazole precursor. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) are often used to stabilize intermediates .

- Catalysts : Pd-based catalysts or coupling agents like EDC/HOBt may enhance reaction efficiency .

- Purification : Column chromatography or preparative HPLC is critical for isolating high-purity products (>95%) .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:sulfonyl chloride) and reaction temperatures (e.g., 0–25°C) can mitigate side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and connectivity (e.g., sulfonamide NH ~10 ppm, thiadiazole protons ~8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .

- X-ray crystallography : Resolve ambiguous stereochemistry or confirm piperidine ring conformation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values across assays)?

- Methodological Answer :

- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) to rule out assay-specific artifacts .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent/DMSO concentration effects) .

- Structural analogs : Compare activity trends across derivatives to isolate substituent effects (e.g., 2-methyloxazol-4-yl vs. 3,5-dimethyloxazol-4-yl) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) and guide substituent modifications .

- LogP adjustments : Introduce hydrophilic groups (e.g., -OH, -NH₂) to the benzenesulfonamide moiety to improve solubility while monitoring permeability via Caco-2 assays .

- Metabolic stability : Evaluate microsomal half-life (e.g., human liver microsomes) and identify metabolic soft spots (e.g., piperidine N-dealkylation) using LC-MS/MS .

Q. What experimental designs are recommended for elucidating off-target effects in vivo?

- Methodological Answer :

- Proteome-wide profiling : Combine affinity chromatography with quantitative proteomics (e.g., SILAC) to identify unintended protein interactions .

- Transcriptomics : RNA sequencing of treated vs. untreated cell lines to detect dysregulated pathways .

- In vivo toxicity screens : Zebrafish or rodent models to assess acute toxicity (LD₅₀) and organ-specific effects (e.g., liver enzyme ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.